Luminol sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

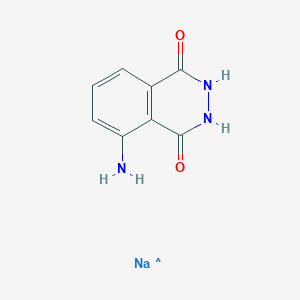

C8H7N3NaO2 |

|---|---|

Poids moléculaire |

200.15 g/mol |

InChI |

InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2,(H,10,12)(H,11,13); |

Clé InChI |

JKEBMURXLKGPLR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C(=C1)N)C(=O)NNC2=O.[Na] |

Origine du produit |

United States |

Foundational & Exploratory

The Principle of Chemiluminescence from Luminol Sodium Salt: A Technical Guide

This guide provides an in-depth exploration of the core principles underlying the chemiluminescence of luminol (B1675438) sodium salt, tailored for researchers, scientists, and professionals in drug development. It covers the reaction mechanism, quantitative performance metrics, influencing factors, and detailed experimental protocols.

Core Principle: The Mechanism of Light Emission

Chemiluminescence is the emission of light resulting from a chemical reaction[1][2][3]. The reaction involving luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is a classic example of this phenomenon, producing a characteristic blue glow[4][5]. The process does not generate significant heat, which is why it is often referred to as "cold light".

The reaction proceeds through several key steps, typically in an alkaline aqueous solution with an oxidizing agent and a catalyst:

-

Deprotonation: In a basic solution, luminol loses protons from its hydrazide nitrogens, forming a dianion enolate. This step is crucial as the anionic form is the active species in the subsequent oxidation.

-

Oxidation: The luminol dianion is then oxidized by an agent, commonly hydrogen peroxide (H₂O₂), in the presence of a catalyst. Catalysts can include metal ions like iron (from potassium ferricyanide (B76249) or the heme in hemoglobin) or copper. This oxidation can proceed via one- or two-electron pathways to form a luminol radical or a diazaquinone, respectively.

-

Peroxide Formation: The oxidized luminol intermediate reacts with peroxide anions (HO₂⁻) or superoxide (B77818) (O₂⁻) to form an unstable cyclic peroxide intermediate. The formation of this peroxide is a critical step leading to light emission.

-

Decomposition and Excitation: This unstable peroxide intermediate rapidly decomposes, losing a molecule of nitrogen gas (N₂) to form 3-aminophthalate (B1234034) in an electronically excited state. The energy released during the cleavage of the weak peroxide bond and the formation of stable N₂ gas is used to promote the 3-aminophthalate to this excited singlet state.

-

Light Emission (Luminescence): The excited 3-aminophthalate molecule relaxes to its lower energy ground state by releasing the excess energy as a photon of light. This emission is observed as a visible blue glow, with a maximum wavelength typically centered around 425 nm.

Quantitative Data on Luminol Chemiluminescence

The efficiency and characteristics of the luminol reaction can be quantified. These parameters are essential for designing sensitive and reproducible assays.

Table 1: Quantum Yield and Spectral Properties

| Parameter | Value | Conditions | Source |

| Chemiluminescence Quantum Yield (ΦCL) | 1.23 ± 0.20% | Aqueous solution, H₂O₂ oxidant, HRP catalyst | |

| (Excitation Yield: ~0.04) | Aqueous solution, H₂O₂ oxidant, pH 11-13 | ||

| (Excitation Yield: ~0.09) | Aprotic solvents (e.g., DMSO) | ||

| Emission Maximum (λmax) | ~425 nm (Blue) | Typical aqueous reaction | |

| 424 nm / 485 nm | Two peaks observed, attributed to H-bonded and non-H-bonded 3-APA* |

Table 2: Key Reaction Parameters and Influencing Factors

| Parameter | Optimal Range / Effect | Notes | Source |

| pH | 11 - 13 | High alkalinity is required for luminol deprotonation and to facilitate the reaction. Light output decreases above pH 11 due to reduced fluorescence quantum yield of the emitter. | |

| Luminol Concentration | 0.3 mmol/L (example) | Intensity depends on luminol, oxidant, and catalyst concentrations. Very high concentrations can lead to quenching and reduced intensity. | |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | Most common oxidant. Concentration affects reaction rate and duration; higher concentrations can lead to shorter, more intense light emission but may also cause "suicide inactivation" of catalysts like heme. | |

| Catalysts | Fe²⁺/Fe³⁺, Cu²⁺, HRP | Metal ions or enzymes like Horseradish Peroxidase (HRP) significantly increase the reaction rate and light emission. The iron in hemoglobin is a well-known catalyst in forensic applications. | |

| Temperature | Increased T → Increased Rate | Higher temperatures generally accelerate the reaction rate, leading to brighter but shorter-lived emission. | |

| Solvent | Aprotic vs. Protic | Quantum yield is typically higher in aprotic solvents like DMSO compared to aqueous (protic) solutions. |

Experimental Protocols

Precise and consistent experimental design is critical for obtaining reliable data from luminol-based assays. Below are representative protocols for demonstrating and quantifying luminol chemiluminescence.

This protocol describes a standard method to produce the luminol glow for qualitative or demonstration purposes.

Reagents and Preparation:

-

Solution A (Luminol Solution):

-

Luminol (or Luminol Sodium Salt): 0.1 g

-

Sodium Hydroxide (NaOH), 5% solution: 50 mL

-

Distilled or Deionized Water: Dilute to a final volume of 1000 mL.

-

Procedure: In a 1 L flask, add the luminol and NaOH solution to ~800 mL of water. Stir until the luminol is completely dissolved, then bring the volume to 1000 mL.

-

-

Solution B (Oxidant/Catalyst Solution):

-

Potassium Ferricyanide (K₃[Fe(CN)₆]): 0.7 g

-

Hydrogen Peroxide (H₂O₂), 3% solution: 15 mL

-

Distilled or Deionized Water: Dilute to a final volume of 1000 mL.

-

Procedure: In a separate 1 L flask, add the potassium ferricyanide and H₂O₂ solution to ~800 mL of water. Stir until dissolved, then bring the volume to 1000 mL.

-

Experimental Procedure:

-

Environment: The experiment must be conducted in a darkened room or a light-tight enclosure (e.g., a luminometer) for the glow to be visible and accurately measured.

-

Mixing: In a suitable container (e.g., a beaker or flask), simultaneously pour equal volumes of Solution A and Solution B.

-

Observation/Measurement: Upon mixing, a bright blue chemiluminescent glow will be produced, lasting for several seconds to minutes. The light intensity can be measured over time using a luminometer or a spectrophotometer capable of luminescence readings.

In biomedical applications, the reaction is often catalyzed by the enzyme Horseradish Peroxidase (HRP), which is conjugated to a detection antibody.

Reagents and Preparation:

-

Luminol/Enhancer Solution: A commercially available or lab-prepared solution typically containing luminol, an enhancer (e.g., a phenolic compound), and a buffer to maintain optimal pH (often around 8.5-9.5 to balance HRP activity and light emission).

-

Peroxide Solution: A stabilized solution of hydrogen peroxide in a suitable buffer.

-

Note: For convenience and stability, these are often supplied as two separate solutions that are mixed immediately before use.

Experimental Procedure Workflow:

-

Assay Completion: Complete the primary and secondary antibody incubation steps of the ELISA or Western Blot. The secondary antibody should be HRP-conjugated.

-

Washing: Thoroughly wash the plate or membrane to remove any unbound antibodies and reduce background signal.

-

Substrate Preparation: Mix the luminol/enhancer solution and the peroxide solution according to the manufacturer's instructions. This working solution is light-sensitive and typically stable for a limited time.

-

Incubation: Add the working substrate solution to the ELISA plate wells or onto the surface of the Western blot membrane. Ensure complete coverage.

-

Detection: Immediately place the sample into a detection instrument.

-

For ELISA, use a microplate luminometer to measure the light intensity from each well.

-

For Western Blot, use a CCD camera-based imaging system or X-ray film to capture the light signal.

-

-

Data Analysis: The intensity of the light emitted is proportional to the amount of HRP present, which in turn corresponds to the quantity of the target analyte.

References

An In-depth Technical Guide to the Mechanism and Application of Luminol Sodium Salt in Biological Assays

For Researchers, Scientists, and Drug Development Professionals

Luminol (B1675438) sodium salt is a cornerstone reagent in modern biological assays, prized for its chemiluminescent properties that enable highly sensitive detection of various analytes. Its capacity to emit a characteristic blue light upon oxidation provides a powerful tool for quantifying enzymatic activities, detecting reactive oxygen species (ROS), and identifying specific proteins in complex mixtures. This guide delves into the core mechanism of luminol's action, its application in key biological assays, and provides detailed protocols for its use.

The Core Mechanism of Luminol Chemiluminescence

The light-emitting reaction of luminol is a multi-step process involving oxidation in an alkaline environment, typically catalyzed by a peroxidase enzyme or metal ions. The foundational steps are as follows:

-

Deprotonation: In an alkaline solution, luminol (LH₂) loses two protons to form a dianion (L²⁻). This is a critical activation step.

-

Oxidation: An oxidizing agent, most commonly hydrogen peroxide (H₂O₂), reacts with the luminol dianion. This reaction is significantly accelerated by a catalyst, such as horseradish peroxidase (HRP). HRP itself is oxidized by H₂O₂ to form a high-energy intermediate (Compound I), which then oxidizes luminol molecules in two single-electron steps, generating luminol radicals.[1]

-

Formation of an Unstable Intermediate: The oxidized luminol radical is further oxidized and reacts with peroxide to form a highly unstable cyclic endoperoxide intermediate.[2][3]

-

Light Emission: This unstable endoperoxide rapidly decomposes, releasing nitrogen gas (N₂) and forming 3-aminophthalate (B1234034) in an electronically excited state (3-APA*).[2][4] As this excited molecule decays to its stable ground state, it releases energy in the form of a photon of light. This emission produces a characteristic blue glow with a maximum wavelength of approximately 425 nm.

Factors Influencing Luminol-Based Assays

The efficiency and intensity of the luminol chemiluminescent reaction are highly dependent on several experimental conditions. Optimization of these factors is crucial for achieving maximum sensitivity and reproducibility.

-

pH: An alkaline environment is necessary for the initial deprotonation of luminol. While higher pH increases the quantum yield of luminol itself, enzymatic catalysts like HRP have an optimal pH range for their activity, typically around 8.5. Therefore, a compromise pH, often between 8.5 and 9.5, is used to balance enzyme activity and light emission.

-

Oxidant Concentration: Hydrogen peroxide (H₂O₂) is the most common oxidant. Its concentration must be optimized, as excess H₂O₂ can lead to inhibition or damage to the peroxidase enzyme.

-

Catalyst: Horseradish peroxidase (HRP) is the most widely used catalyst in biological assays due to its high turnover rate. Other catalysts include different peroxidases (e.g., myeloperoxidase) and metal ions like iron (from hemoglobin) or copper.

-

Enhancers: In applications like Western blotting and ELISA, "enhanced chemiluminescence" (ECL) is used. Enhancers are chemical compounds, typically substituted phenols (e.g., p-iodophenol) or aromatic amines, that react with the HRP intermediates. This interaction accelerates the enzymatic cycle, generating enhancer radicals that can then oxidize luminol, resulting in a significantly stronger and more prolonged light signal—often over 1000-fold greater than the unenhanced reaction.

| Parameter | Optimal Range / Value | Significance |

| pH | 8.5 - 9.5 | Balances enzyme activity (optimal ~8.5) and luminol light yield (favors higher pH). |

| Emission Wavelength (λmax) | ~425 nm | The characteristic blue light emitted by the decay of excited 3-aminophthalate. |

| Quantum Yield (Aqueous, HRP) | ~0.01 - 0.0123 | Represents the efficiency of photon emission per reacting luminol molecule. |

| HRP Concentration | Assay-dependent | Must be optimized to avoid substrate depletion while ensuring a strong signal. |

| H₂O₂ Concentration | 0.1 - 4 mM | Sufficient oxidant is needed, but excess can inhibit HRP activity. |

| Enhancer Concentration | e.g., ~0.3 mM for p-iodophenol | Greatly increases signal intensity and duration for ECL applications. |

Application in Detecting Reactive Oxygen Species (ROS)

Luminol-based assays are highly sensitive methods for detecting ROS, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anion (O₂⁻), generated by cells during metabolic processes or immune responses.

The assay typically involves adding luminol and HRP to a suspension of cells. H₂O₂ released from the cells diffuses into the extracellular medium and, in the presence of the exogenously added HRP, initiates the chemiluminescent reaction. The resulting light emission can be measured in real-time using a luminometer, providing kinetic data on ROS production. The specificity for H₂O₂ can be confirmed by demonstrating that the signal is inhibited by the addition of catalase, an enzyme that degrades H₂O₂.

This protocol is a generalized procedure for measuring extracellular H₂O₂ production.

-

Reagent Preparation:

-

Luminol Stock Solution (e.g., 50 mM): Dissolve luminol sodium salt in 0.1 M NaOH. Store in aliquots at -20°C, protected from light.

-

HRP Stock Solution (e.g., 1000 U/mL or 2 mg/mL): Dissolve HRP in sterile Phosphate-Buffered Saline (PBS). Store in aliquots at -20°C.

-

Assay Buffer: Use a clear, serum-free, and phenol (B47542) red-free culture medium or a buffered salt solution (e.g., Hanks' Balanced Salt Solution) to avoid background interference.

-

-

Cell Preparation:

-

Harvest cells and wash with the assay buffer to remove any residual culture medium.

-

Resuspend cells in the pre-warmed (37°C) assay buffer to a final concentration of approximately 0.5-1.0 x 10⁶ cells/mL.

-

-

Assay Procedure:

-

Pipette 100 µL of the cell suspension into the wells of a white, opaque 96-well plate suitable for luminescence measurements.

-

Prepare the final assay solution by diluting the luminol and HRP stocks into the assay buffer to achieve final concentrations (e.g., 100 µM luminol and 20 µg/mL HRP).

-

If using a stimulus to induce ROS production, add it to the cells and incubate as required. For immediate measurements, the stimulus can be added with the assay solution.

-

To initiate the measurement, add 100 µL of the assay solution to each well.

-

Immediately place the plate into a luminometer and begin kinetic measurement of the light output (Relative Light Units, RLU) at 37°C, taking readings every 1-2 minutes for up to 60 minutes.

-

-

Controls:

-

Negative Control: Cells with assay solution but without a stimulus.

-

Specificity Control: Pre-incubate cells with catalase to confirm the signal is from H₂O₂.

-

Blank: Assay buffer and assay solution without cells to measure background luminescence.

-

Application in Immunoassays: Enhanced Chemiluminescence (ECL)

ECL is the method of choice for signal detection in modern Western blotting and many ELISA formats due to its exceptional sensitivity, allowing for the detection of picogram to femtogram quantities of a target protein.

In a Western blot, the process follows the standard immunodetection workflow. After transferring proteins to a membrane and blocking, the membrane is incubated with a primary antibody specific to the target protein. Subsequently, a secondary antibody conjugated to the HRP enzyme is added, which binds to the primary antibody. The final step involves incubating the membrane with an ECL substrate solution containing luminol, hydrogen peroxide, and an enhancer. The HRP enzyme catalyzes the chemiluminescent reaction precisely at the location of the target protein, and the emitted light is captured using X-ray film or a CCD-based digital imager.

This protocol outlines the key steps for detection after protein transfer.

-

Reagent Preparation:

-

Wash Buffer (e.g., TBST): Tris-Buffered Saline with 0.1% Tween-20.

-

Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.

-

ECL Substrate: Typically a two-part commercial kit containing a luminol/enhancer solution and a peroxide solution. Mix equal volumes immediately before use as per the manufacturer's instructions. Alternatively, a self-made reagent can be prepared.

-

-

Immunodetection:

-

Following protein transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) for at least 2 hours at room temperature or overnight at 4°C.

-

Wash the membrane three times for 10 minutes each in wash buffer.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again, at least three times for 10 minutes each in wash buffer, to remove unbound secondary antibody.

-

-

Chemiluminescent Detection:

-

Prepare the ECL working solution by mixing the two components.

-

Drain excess wash buffer from the membrane. Do not allow the membrane to dry out.

-

Pipette the ECL solution directly onto the protein side of the membrane, ensuring complete and even coverage. Incubate for 1-5 minutes at room temperature.

-

Carefully remove the membrane from the substrate, drain the excess liquid, and place it in a plastic sheet protector or wrap.

-

Immediately expose the membrane to X-ray film or a CCD imaging system to capture the chemiluminescent signal. Multiple exposures of varying lengths may be necessary to achieve the optimal signal-to-noise ratio.

-

Conclusion

This compound remains an indispensable tool in biological research and diagnostics. Its underlying mechanism—a robust, catalyzed oxidation reaction that efficiently converts chemical energy into detectable light—provides the basis for some of the most sensitive assays available. By understanding and optimizing the factors that govern this reaction, from pH to the use of enhancers, researchers can harness the full potential of luminol to quantify minute amounts of specific proteins, elucidate the dynamics of cellular oxidative stress, and advance the frontiers of drug development.

References

A Technical Guide to the Aqueous Solubility of Luminol Sodium Salt

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the solubility of luminol (B1675438) sodium salt in water. It includes quantitative data, general experimental methodologies for solubility determination, and a visualization of the fundamental chemiluminescence pathway.

Quantitative Solubility Data

Luminol sodium salt exhibits significantly greater solubility in aqueous solutions compared to its free acid form, luminol, which is practically insoluble in water[1][2][3]. The enhanced solubility of the sodium salt makes it a preferred reagent for various applications in aqueous systems. The quantitative solubility data is summarized below.

| Compound | Solvent | Solubility | Appearance in Solution | Source(s) |

| This compound | Water | 50 mg/mL | Clear to very slightly hazy, colorless to faint red | [1][4] |

| This compound | Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Clear to slightly hazy | |

| Luminol (Free Acid) | Water | Insoluble | - |

Note: Solutions of this compound are sensitive to light and the presence of metal cations, and are typically stable for only 8-12 hours.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in aqueous solutions:

-

Temperature : Solubility generally increases with higher temperatures and may decrease at lower temperatures.

-

pH : The solubility is higher under neutral or slightly alkaline conditions. Luminol itself is more soluble in basic solutions.

Experimental Protocols for Solubility Determination

The gravimetric method is a fundamental technique for determining solubility. It involves preparing a saturated solution, separating the solvent, and weighing the dissolved solute.

Methodology:

-

Preparation of Saturated Solution : An excess amount of this compound is added to a known volume of deionized water in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration : The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. A magnetic stirrer or a shaker bath is typically used.

-

Phase Separation : The suspension is allowed to stand, or it is centrifuged to separate the undissolved solid from the saturated solution.

-

Isolation of Solute : A known volume of the clear supernatant is carefully transferred to a pre-weighed container.

-

Solvent Evaporation : The solvent (water) is evaporated from the supernatant. This can be achieved by heating in an oven at a temperature below the decomposition point of the solute or by using a vacuum evaporator.

-

Mass Determination : The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.

-

Calculation : The solubility is calculated in mg/mL by dividing the mass of the dried solute by the volume of the supernatant taken.

This method involves preparing a saturated solution and then determining the concentration of the dissolved solute using an analytical technique like UV-Vis spectroscopy.

Methodology:

-

Standard Curve Generation : A series of standard solutions of this compound with known concentrations are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax), which for luminol is around 425 nm in aqueous systems. A standard curve of absorbance versus concentration is plotted.

-

Preparation of Saturated Solution : A saturated solution is prepared by adding excess this compound to water and allowing it to equilibrate at a constant temperature with agitation, as described in the gravimetric method.

-

Phase Separation : The undissolved solid is separated from the solution by centrifugation or filtration. A 0.22 µm filter is often used to ensure all particulate matter is removed.

-

Dilution : The clear saturated supernatant is carefully diluted with a known factor to bring its concentration within the linear range of the standard curve.

-

Absorbance Measurement : The absorbance of the diluted solution is measured using a UV-Vis spectrophotometer at the predetermined λmax.

-

Concentration Calculation : The concentration of the diluted sample is determined from the standard curve. This value is then multiplied by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.

Key Experimental Workflow & Signaling Pathway Diagrams

The following diagram illustrates a generalized workflow for determining the solubility of a solid compound in a liquid solvent.

References

luminol sodium salt chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Luminol (B1675438) Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of luminol sodium salt, a widely used chemiluminescent reagent. The information is presented to support research, development, and quality control activities.

Chemical and Physical Properties

This compound is the sodium salt of luminol (3-aminophthalhydrazide). It is a crystalline solid, typically appearing as a white to pale yellow powder.[1] Its enhanced solubility in aqueous solutions compared to luminol makes it a preferred reagent in many biological applications.

Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₆N₃NaO₂[2][3][4] |

| Molecular Weight | 199.12 g/mol [5], 199.14 g/mol , 199.15 g/mol , 200.15 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | >300 °C |

| Solubility | Soluble in most polar organic solvents; soluble in water (50 mg/mL); insoluble in nonpolar organic solvents. |

| pKa | 6.74 and 15.1 |

| Chemiluminescence λmax | ~425 nm in aqueous solutions |

| CAS Number | 20666-12-0 |

Chemical Structure

This compound is an aromatic heterocyclic compound. The presence of the sodium ion enhances its polarity and solubility in aqueous media.

| Identifier | Value |

| IUPAC Name | Sodium;5-amino-1,4-dioxo-2,3-dihydrophthalazin-2-ide |

| Synonyms | 3-Aminophthalhydrazide sodium salt, 5-Amino-2,3-dihydro-1,4-phthalazinedione sodium salt |

| SMILES String | C1=CC2=C(C(=C1)N)C(=O)N[N-]C2=O.[Na+] |

Experimental Protocols

This compound is a cornerstone reagent in various experimental procedures that require the sensitive detection of specific molecules, particularly in biological assays.

Chemiluminescent Detection in Western Blotting

This protocol outlines the use of this compound for the detection of horseradish peroxidase (HRP)-conjugated secondary antibodies in Western blotting.

Materials:

-

Transfer membrane (nitrocellulose or PVDF) with transferred proteins

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

HRP-conjugated secondary antibody

-

Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween 20)

-

Luminol-based ECL (Enhanced Chemiluminescence) substrate solution (prepare fresh as per manufacturer's instructions, typically by mixing a luminol/enhancer solution with a peroxide solution)

-

Chemiluminescence imaging system or X-ray film

Procedure:

-

Blocking: After protein transfer, incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Final Washes: Repeat the washing step (Step 3) to remove unbound secondary antibody.

-

Signal Generation: Prepare the luminol-based ECL substrate solution immediately before use. Incubate the membrane in the substrate solution for 1-5 minutes.

-

Detection: Drain the excess substrate and place the membrane in a plastic wrap or a clear protector. Acquire the chemiluminescent signal using a digital imager or by exposing it to X-ray film.

Forensic Detection of Blood Traces

This protocol describes the preparation and application of a luminol solution for the presumptive identification of bloodstains at a crime scene.

Materials:

-

This compound

-

Sodium carbonate or Sodium hydroxide (B78521) (for alkaline environment)

-

Hydrogen peroxide (3% solution)

-

Distilled water

-

Spray bottle

Procedure:

-

Solution Preparation:

-

Dissolve a small amount of this compound in distilled water.

-

Add sodium carbonate or sodium hydroxide to make the solution alkaline (pH 10-11).

-

Just before use, add a small volume of 3% hydrogen peroxide to the luminol solution. The final concentration of hydrogen peroxide should be around 0.5-1%.

-

-

Application:

-

Darken the area to be examined as much as possible to visualize the faint chemiluminescence.

-

Spray a fine mist of the luminol solution over the suspected area.

-

-

Observation:

-

Observe for a characteristic blue-white glow, which indicates a positive presumptive test for blood. The glow is transient and typically lasts for about 30 seconds.

-

Document any positive reactions with photography using long exposure times.

-

Note: This is a presumptive test. Other substances, such as bleach, copper, and some plant peroxidases, can also catalyze the luminol reaction, leading to false positives. Confirmatory tests for blood should always be performed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemiluminescence mechanism of luminol and a typical experimental workflow for its use in Western blotting.

Caption: Chemiluminescence mechanism of luminol.

Caption: Experimental workflow for Western blotting using luminol.

References

Luminol Sodium Salt as a Chemiluminescent Substrate: A Technical Guide

Introduction

Luminol (B1675438) (5-amino-2,3-dihydro-1,4-phthalazinedione) is a versatile and widely utilized chemiluminescent reagent in various scientific disciplines, including biomedical research, drug development, and forensic science.[1][2] Its sodium salt form offers enhanced solubility in aqueous solutions, making it particularly suitable for biological assays.[3] This technical guide provides an in-depth exploration of the core principles governing luminol's function as a chemiluminescent substrate, detailed experimental protocols for its primary applications, and a summary of key quantitative data for researchers, scientists, and drug development professionals.

Core Principles of Luminol Chemiluminescence

Chemiluminescence is the emission of light resulting from a chemical reaction.[4][5] The luminol reaction is a classic example of this phenomenon, producing a characteristic blue glow as it proceeds through an oxidative pathway.

Mechanism of Action

The chemiluminescent reaction of luminol is a multi-step process that requires an oxidant and a catalyst. In typical biological assays, hydrogen peroxide (H₂O₂) serves as the oxidant, while an enzyme, most commonly horseradish peroxidase (HRP), acts as the catalyst.

The generally accepted mechanism proceeds as follows:

-

Activation: In an alkaline environment, luminol loses protons to form a dianion.

-

Oxidation: The catalyst, such as HRP, utilizes hydrogen peroxide to oxidize the luminol dianion into an unstable intermediate radical.

-

Cyclization and Decomposition: This radical undergoes further reaction, losing a molecule of nitrogen gas (N₂) to form an excited-state intermediate, 3-aminophthalate (B1234034).

-

Light Emission: As the excited 3-aminophthalate decays to its stable, lower-energy ground state, it releases the excess energy as a photon of light. This emission has a characteristic maximum wavelength of approximately 425 nm.

The intensity and duration of the light emission can be significantly increased by the addition of "enhancers," such as certain phenolic compounds. These molecules are thought to accelerate the enzyme turnover rate and act as redox mediators.

Quantitative Data Summary

The efficiency and characteristics of the luminol reaction are influenced by several factors. The following tables summarize key quantitative parameters relevant to researchers.

Table 1: General Properties of the Luminol Reaction

| Parameter | Value / Range | Citation(s) |

| Chemiluminescence Wavelength | ~425 nm | |

| Optimal pH for HRP Activity | ~8.0 - 8.5 | |

| Optimal pH for Light Emission | > 9.0 (up to 11-12) | |

| Light Emission Duration | Seconds to hours (with enhancers) | |

| Detection Sensitivity | Femtogram to picogram range |

Table 2: Typical Reagent Concentrations for In Vitro Assays

| Reagent | Concentration Range | Application Context | Citation(s) |

| Luminol | 100 µM - 25 mM | ROS Detection, Biosensors | |

| Horseradish Peroxidase (HRP) | 20 µg/ml - 0.2 units/ml | ROS Detection | |

| Hydrogen Peroxide (H₂O₂) | 1 µM - 4 mM | ROS Detection, WB/ELISA | |

| Enhancers (e.g., 4-IOP) | 0.25 mM - 1 mM | Enhanced Chemiluminescence |

Applications and Experimental Protocols

Luminol's high sensitivity makes it a preferred substrate in several key laboratory techniques.

Western Blotting

In Western blotting, luminol is used for the detection of proteins immobilized on a membrane. The target protein is first bound by a primary antibody, which is then recognized by a secondary antibody conjugated to HRP. The addition of the luminol substrate solution results in light emission at the location of the HRP-conjugated antibody, which can be captured by X-ray film or a digital imaging system.

-

Protein Transfer: Following SDS-PAGE, transfer proteins to a nitrocellulose or PVDF membrane using standard electrophoretic transfer protocols.

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Final Washing: Repeat the washing step (Step 4) to remove unbound secondary antibody.

-

Signal Detection:

-

Prepare the chemiluminescent substrate by mixing the luminol/enhancer solution and the peroxide buffer according to the manufacturer's instructions.

-

Incubate the membrane with the substrate mixture for 1-5 minutes.

-

Drain excess substrate and place the membrane in a plastic wrap or sheet protector.

-

-

Imaging: Immediately expose the membrane to X-ray film or capture the signal with a CCD camera-based imager. Exposure times will vary depending on signal intensity.

Enzyme-Linked Immunosorbent Assay (ELISA)

Luminol-based substrates are widely used in ELISA to provide a highly sensitive, quantifiable signal. Similar to Western blotting, the assay relies on an HRP-conjugated antibody to catalyze the luminol reaction. The resulting light output is measured by a luminometer, and the intensity is proportional to the amount of target antigen in the sample.

-

Coating: Coat a 96-well microplate with the capture antibody diluted in a coating buffer (e.g., carbonate-bicarbonate buffer). Incubate overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBST).

-

Blocking: Add blocking buffer (e.g., 1% BSA in PBST) to each well and incubate for 1-2 hours at room temperature to block remaining protein-binding sites.

-

Sample Incubation: Wash the plate, then add standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate, then add the HRP-conjugated detection antibody. Incubate for 1-2 hours at room temperature.

-

Final Washing: Wash the plate thoroughly (e.g., five times) to remove all unbound reagents.

-

Substrate Addition: Prepare and add the luminol-based chemiluminescent substrate to each well.

-

Measurement: Immediately measure the light emission (luminescence) in a microplate luminometer. The signal is typically stable for about 20 minutes.

Reactive Oxygen Species (ROS) Detection

Luminol is a valuable probe for detecting reactive oxygen species (ROS), such as superoxide (B77818) anion and hydrogen peroxide, produced by biological systems. This application is crucial for studying oxidative stress, inflammation, and immune responses. The luminol-amplified chemiluminescence assay measures ROS production from cells or tissues in real-time.

-

Cell/Tissue Preparation: Prepare leaf discs, isolated mitochondria, or cultured cells (e.g., neutrophils) and place them in a 96-well white-walled luminometer plate. For leaf discs, an overnight incubation in water is often performed.

-

Assay Solution Preparation: Prepare an assay solution containing luminol (e.g., 100 µM) and HRP (e.g., 20 µg/ml).

-

Elicitor/Stimulant Addition: If measuring induced ROS production, replace the incubation medium with the assay solution containing the desired stimulant (e.g., flg22 for plant cells). A control group should receive the assay solution without the stimulant.

-

Measurement: Immediately place the plate into a luminometer and begin measuring luminescence.

-

Data Acquisition: Record luminescence counts at regular intervals (e.g., every 1-2 minutes) for a desired duration (e.g., 60 minutes) to capture the kinetic profile of ROS production.

-

Data Analysis: Express results as Relative Light Units (RLU) over time. The specificity for H₂O₂ can be confirmed by observing the inhibition of the signal upon addition of catalase.

References

- 1. cephamls.com [cephamls.com]

- 2. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction of Luminol sodium salt and precautions for its use - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. goldbio.com [goldbio.com]

- 5. sinobiological.com [sinobiological.com]

The Enduring Glow: A Technical Guide to the Discovery and History of Luminol Chemiluminescence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and fundamental principles of luminol (B1675438) chemiluminescence. It details the synthesis of luminol, the mechanism of its light-emitting reaction, and the critical factors influencing its efficacy. This document serves as a resource for researchers leveraging chemiluminescence in various analytical and biomedical applications.

A Century of Light: The History of Luminol

The journey of luminol from a newly synthesized compound to a cornerstone of forensic science and bioassays spans several decades of chemical investigation.

-

1902: The compound 5-amino-2,3-dihydro-1,4-phthalazinedione was first synthesized by German chemist Aloys Josef Schmitz, though its luminescent properties were not yet discovered.[1]

-

1928: H. O. Albrecht, another German chemist, first reported that this compound exhibits a blue glow—a phenomenon now known as chemiluminescence—when reacting with oxidants like hydrogen peroxide in an alkaline solution.[2]

-

1934: The name "luminol" was coined for the compound, reflecting its light-producing nature.

-

1936: Karl Gleu and Karl Pfannstiel confirmed that the luminescence of luminol was significantly enhanced in the presence of hematin, a component of blood, laying the groundwork for its forensic applications.

-

1937: German forensic scientist Walter Specht conducted extensive studies on luminol's application for detecting latent bloodstains at crime scenes, demonstrating its high sensitivity.[3] He showed that dried bloodstains could produce a strong and lasting glow.[4]

This historical progression established luminol as a vital tool, transitioning from a chemical curiosity to an indispensable analytical reagent.

The Chemistry of Light Emission

The chemiluminescence of luminol is a complex, multi-step process that occurs under specific conditions. The reaction requires an alkaline environment, an oxidizing agent, and a catalyst. The iron (Fe²⁺/Fe³⁺) in hemoglobin acts as a powerful catalyst, making luminol exceptionally sensitive for blood detection.[5]

The generally accepted mechanism involves the following key stages:

-

Deprotonation: In a basic solution, luminol loses two protons from its hydrazide group to form a dianion.

-

Oxidation: The dianion is then oxidized by an agent like hydrogen peroxide (H₂O₂), a reaction accelerated by a catalyst. This step forms a highly unstable peroxide intermediate.

-

Decomposition & Excitation: The intermediate rapidly decomposes, losing a molecule of nitrogen gas (N₂) to form 3-aminophthalate (B1234034) in an electronically excited state.

-

Relaxation & Photon Emission: As the excited 3-aminophthalate molecule relaxes to its lower energy ground state, it releases the excess energy as a photon of blue light, typically with a maximum emission wavelength of around 425 nm.

Quantitative Analysis of Luminol Chemiluminescence

The efficiency of the luminol reaction is quantified by its chemiluminescence quantum yield (ΦCL), which is the ratio of emitted photons to reacting luminol molecules. This yield is highly dependent on the reaction environment, particularly the solvent.

Table of Quantitative Data

The following tables summarize key quantitative parameters of the luminol reaction.

| Parameter | Value | Conditions |

| Chemiluminescence Quantum Yield (ΦCL) | 0.0125 (1.25%) | Aqueous solution (H₂O), pH 11.6, Hemin catalyst |

| 0.0124 | Dimethyl sulfoxide (B87167) (DMSO) | |

| Excitation Yield (ΦE) | 0.04 | Aqueous solution |

| 0.09 | Aprotic solvents | |

| Maximum Emission Wavelength (λmax) | ~425 nm | Aqueous solution |

Table 1: Key Quantum Yields and Emission Wavelength of Luminol

| Solvent | Chemiluminescence Quantum Yield (ΦCL) |

| Water (H₂O) | 0.0124 |

| Dimethyl sulfoxide (DMSO) | 0.0124 |

| Dimethylformamide (DMF) | 0.0107 |

| Diethylene glycol dimethyl ether | 0.0084 |

Table 2: Luminol Chemiluminescence Quantum Yield in Various Solvents. Data compiled from scientific literature.

| Factor | Effect on Chemiluminescence |

| pH | Intensity is drastically reduced at lower pH; significant increase at higher alkaline pH (optimal range typically 9-12). |

| Catalyst | Presence of a catalyst (e.g., Fe²⁺, Cu²⁺, Co²⁺, HRP) is crucial. Concentration affects reaction rate and intensity. |

| Oxidant Concentration | An optimal concentration of H₂O₂ exists; excess can lead to decreased light output. |

| Temperature | Increased temperature generally increases reaction rate and intensity up to an optimal point, after which it may decrease. |

Table 3: Influence of Key Factors on Luminol Chemiluminescence Intensity

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of luminol and its application in a typical chemiluminescence experiment.

Protocol for Synthesis of Luminol

This two-step protocol starts with 3-nitrophthalic acid and hydrazine (B178648).

Step 1: Synthesis of 3-Nitrophthalhydrazide (B1587705)

-

Combine 1.3 g of 3-nitrophthalic acid and 2.0 mL of a 10% aqueous hydrazine solution in a large test tube.

-

Heat the mixture gently over a microburner until the solid dissolves completely.

-

Add 4.0 mL of triethylene glycol and a boiling chip to the solution.

-

Insert a thermometer and heat the solution vigorously. The temperature will initially plateau around 120°C as water boils off, then rise rapidly.

-

Maintain the temperature between 210-220°C for approximately 2 minutes.

-

Allow the solution to cool to about 100°C.

-

Add 20 mL of hot water and cool the mixture to room temperature to allow the product to crystallize.

-

Collect the solid 3-nitrophthalhydrazide product by vacuum filtration.

Step 2: Reduction to Luminol (5-Aminophthalhydrazide)

-

Transfer the 3-nitrophthalhydrazide from Step 1 to a clean test tube.

-

Add 6.5 mL of a 10% sodium hydroxide (B78521) (NaOH) solution and stir until the solid dissolves.

-

Add 4.0 g of sodium dithionite (B78146) (Na₂S₂O₄).

-

Heat the solution to boiling and maintain for 5 minutes, stirring continuously.

-

Remove from heat and add 2.6 mL of glacial acetic acid.

-

Cool the test tube in an ice bath to precipitate the luminol.

-

Collect the light-yellow luminol crystals by vacuum filtration.

Protocol for Forensic Luminol Spray (Weber-Based Formulation)

This protocol describes the preparation of a luminol reagent commonly used for the detection of latent bloodstains. The components are typically kept in separate solutions and mixed immediately before use to ensure stability and reactivity.

Reagents & Materials:

-

Luminol powder

-

Sodium hydroxide (NaOH)

-

Urea (B33335) Hydrogen Peroxide

-

Reagent-grade water

-

Erlenmeyer flask

-

Spray bottle

Procedure:

-

Solution A (Luminol Stock): Dissolve 0.3 g of luminol and 1.2 g of sodium hydroxide in 200 mL of reagent water in an Erlenmeyer flask. Swirl until all solids are completely dissolved.

-

Transfer: Pour this solution into a clean, opaque spray bottle. This stock solution is relatively stable.

-

Activation (Immediate Use): Immediately prior to application, add 1.9 g of urea hydrogen peroxide to the solution in the spray bottle.

-

Mixing: Cap the spray bottle and shake gently until the urea hydrogen peroxide is dissolved. The reagent is now active and should be used promptly.

-

Application: In a darkened environment, spray a fine mist of the active luminol solution over the area suspected of containing bloodstains.

-

Observation: Observe for a characteristic blue-white glow, which indicates a positive presumptive test for blood. The glow typically lasts for about 30 seconds.

Note: A positive control, such as a known bloodstain or a copper penny, should be tested to ensure the reagent is working correctly. This test is presumptive, and positive results may be caused by other substances like bleach or certain plant peroxidases. Confirmatory testing is required.

References

- 1. What are the steps for synthesizing luminol luminescent reagents? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. amherst.edu [amherst.edu]

- 5. How Luminol Works | HowStuffWorks [science.howstuffworks.com]

An In-depth Technical Guide to the Basic Handling and Storage of Luminol Sodium Salt Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe handling and optimal storage of luminol (B1675438) sodium salt powder. Adherence to these guidelines is crucial for ensuring the integrity of the compound, the accuracy of experimental results, and the safety of laboratory personnel.

Introduction

Luminol sodium salt is a widely utilized chemiluminescent reagent in various scientific disciplines, including biomedical research, forensic science, and analytical chemistry.[1][2] Its ability to produce a characteristic blue glow in the presence of an oxidizing agent makes it an invaluable tool for detecting trace amounts of substances like blood (specifically the iron in hemoglobin), copper, and certain enzymes.[2][3][4] Proper handling and storage are paramount to maintain its chemical stability and reactivity.[1]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance.[5] It is crucial to be aware of its potential health effects and to take appropriate safety measures.

2.1. Health Hazards

-

Respiratory Irritation: May cause respiratory tract irritation.[6][7] Inhalation of dust should be avoided.[8]

-

Ingestion: May cause gastrointestinal irritation.[8]

2.2. Safety Recommendations

-

Avoid all personal contact, including inhalation of dust.[5]

-

Wash hands thoroughly after handling and before breaks.[6][8]

-

Facilities should be equipped with an eyewash station and a safety shower.[8][9]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound powder.

| PPE Category | Specification | Citation |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133. | [7][8][9] |

| Skin Protection | Chemical-resistant gloves (inspect before use) and appropriate protective clothing to prevent skin exposure. | [7][8][9] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. A full-face particle respirator type N100 (US) or type P3 (EN 143) is recommended where risk assessment shows it is appropriate. | [7][8] |

Handling Procedures

A systematic approach to handling this compound powder is essential to prevent contamination and ensure safety.

4.1. General Handling

-

Read the Safety Data Sheet (SDS) thoroughly before use.

-

Ensure a clean and organized workspace.

-

Wear the appropriate PPE as specified in Section 3.

-

Weigh and handle the powder in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[5][8]

-

Once the reagent bottle is opened, it is recommended to prepare and use the required amount promptly.[1]

4.2. Spill Cleanup

-

Minor Spills:

-

Major Spills:

Storage Conditions

Proper storage is critical for maintaining the stability and shelf life of this compound.

5.1. Storage Recommendations

| Parameter | Recommendation | Citation |

| Temperature | Store in a cool, dry place. Recommended storage temperature is between 2-8 °C or 15-25 °C. Some sources suggest room temperature. Always refer to the manufacturer's instructions. | [1][3][5][6][8] |

| Light | Store in a dark environment, protected from direct sunlight. | [1][10][11] |

| Atmosphere | Store in a dry, well-ventilated area. Keep containers tightly sealed to prevent moisture intrusion. | [1][5][6][8] |

| Container | Store in the original, tightly sealed container. Polyethylene or polypropylene (B1209903) containers are recommended. | [1][5] |

5.2. Incompatible Materials

To prevent hazardous reactions, store this compound away from the following:

Stability and Disposal

6.1. Chemical Stability

This compound is stable under normal, recommended storage conditions.[5][8] However, it is thermally unstable and sensitive to light.[11] Solutions of this compound are typically stable for only 8-12 hours.[11]

6.2. Disposal

All waste must be handled in accordance with local, state, and federal regulations.[5]

-

Dispose of the material as hazardous waste.[6]

-

Do not allow the substance or its wash water to enter drains.[5]

-

Consult the supplier or a licensed waste disposal company.[5][12]

-

Contaminated packaging should be handled in the same way as the substance itself.[6]

Quantitative Data Summary

| Property | Value | Citation |

| Appearance | Off-white to light yellow powder | [8][10] |

| Solubility in Water | 50 mg/mL | [10][11][13] |

| Melting Point | > 300 °C | [8] |

| Recommended Storage Temperature | 2-8 °C or 15-25 °C (consult manufacturer) | [1][6] |

| Solution Stability | 8-12 hours | [11] |

Experimental Protocols

Protocol 8.1: General Procedure for Preparing a this compound Stock Solution

-

Preparation: Work in a designated area with proper ventilation, wearing all required PPE.

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. Minimize dust creation.

-

Dissolution: Add the powder to a suitable solvent, typically high-purity water, in a clean container.[10][11] Stir gently until fully dissolved. The solubility in water is high (50 mg/ml).[13]

-

Storage of Solution: Protect the solution from light and store it at the recommended temperature.[10][11] Due to limited stability, it is best to prepare fresh solutions for each experiment.[1][11]

Visualizations

Caption: Workflow for Handling this compound Powder.

Caption: Logical Relationships for Storing this compound.

References

- 1. You must know the storage details of this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. cephamls.com [cephamls.com]

- 3. goldbio.com [goldbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. carlroth.com [carlroth.com]

- 7. goldbio.com [goldbio.com]

- 8. This compound | CAS#:20666-12-0 | Chemsrc [chemsrc.com]

- 9. sds.chemtel.net [sds.chemtel.net]

- 10. Introduction of this compound and precautions for its use - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cephamls.com [cephamls.com]

- 13. Solubility of this compound - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]

A Technical Guide to the Detection of Reactive Oxygen Species Using Luminol Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies for detecting reactive oxygen species (ROS) using luminol (B1675438) sodium salt. It is designed to be a practical resource for researchers in various fields, including biochemistry, cell biology, and drug discovery, who are interested in studying oxidative stress and related cellular processes.

Introduction to Luminol-Based ROS Detection

Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is a versatile chemiluminescent probe widely employed for the detection of reactive oxygen species.[1][2] Its utility stems from its ability to emit a characteristic blue light upon oxidation, a phenomenon known as chemiluminescence.[1][3] This light emission can be quantitatively measured to determine the presence and relative abundance of ROS in biological systems.[2] The high sensitivity, ease of use, and cost-effectiveness of the luminol-based assay make it a valuable tool in both basic research and drug development for studying oxidative stress, inflammation, and cellular signaling.[1][4][5]

The fundamental principle of the assay lies in the oxidation of luminol by ROS, which leads to the formation of an electronically excited intermediate, 3-aminophthalate.[6][7] As this intermediate decays to its ground state, it releases energy in the form of photons, which can be detected by a luminometer.[6] The intensity of the emitted light is proportional to the rate of ROS production.

Mechanism of Luminol Chemiluminescence

The reaction of luminol with ROS is a complex process that can be influenced by the specific type of ROS present and the availability of catalysts.

In the presence of a catalyst, such as horseradish peroxidase (HRP) or myeloperoxidase (MPO), and an oxidant like hydrogen peroxide (H₂O₂), luminol is oxidized.[6][8] The HRP-catalyzed reaction is particularly common in experimental settings and allows for the sensitive detection of H₂O₂.[6][8][9] This reaction is often used to measure extracellular H₂O₂ because HRP does not cross cell membranes.[6]

Luminol can also react with superoxide (B77818) anion (O₂•⁻), although the mechanism and requirements differ.[1] Studies have shown that luminol can directly detect superoxide, and this reaction is enhanced in the presence of peroxidases like HRP and MPO.[1] The use of superoxide dismutase (SOD), which scavenges superoxide, and catalase, which breaks down H₂O₂, can help to distinguish between the detection of superoxide and hydrogen peroxide.[1]

dot

Quantitative Data Summary

The following tables summarize key quantitative parameters for luminol-based ROS assays, compiled from various studies.

Table 1: Reagent Concentrations for Luminol-Based Assays

| Reagent | Typical Concentration Range | System/Application | Source(s) |

| Luminol | 25 µM - 200 µM | Plant tissues, cell cultures | [4][9] |

| Horseradish Peroxidase (HRP) | 0.1 - 0.2 units/mL | Cell cultures | [4] |

| Horseradish Peroxidase (HRP) | 20 µg/mL | Plant tissues | [9] |

| Flg22 (elicitor) | 1 nM - 10 µM | Plant tissues | [9] |

| Phorbol 12-myristate 13-acetate (PMA) | Varies (used as a stimulant) | Neutrophils, cancer cells | [1][4] |

Table 2: Specificity and Sensitivity of the Luminol Assay

| Parameter | Finding | Conditions | Source(s) |

| Specificity | Primarily detects superoxide (O₂•⁻) in the absence of added peroxidases. | Neutrophil ROS production | [1] |

| Detects both O₂•⁻ and H₂O₂ in the presence of peroxidases (HRP/MPO). | In vitro enzyme systems and neutrophils | [1] | |

| Peroxidase-dependent signal is sensitive to catalase, indicating H₂O₂ detection. | Cultured hepatocytes | [10] | |

| Sensitivity | High sensitivity, capable of detecting low levels of ROS. | Nonphagocytic cells | [4][11] |

| Can detect ROS in the femtogram range for target proteins in related assays. | General biochemical assays | [3] | |

| Cutoff value of 102.2 RLU/s/10⁶ sperm to differentiate infertile men from controls. | Clinical semen analysis | [12] |

Experimental Protocols

Below are detailed methodologies for key luminol-based ROS detection experiments.

Protocol 1: ROS Measurement in Plant Leaf Discs

This protocol is adapted from studies on MAMP-induced ROS production in plants like Arabidopsis thaliana and Nicotiana benthamiana.[9]

-

Preparation of Leaf Discs:

-

Using a biopsy punch (e.g., 3 mm diameter), collect leaf discs from healthy, mature plant leaves.

-

Transfer each disc into a well of a 96-well white microplate, containing 100 µL of sterile water.

-

Incubate the plate overnight (20-24 hours) at room temperature to reduce wounding-induced ROS.

-

-

Assay Procedure:

-

Carefully remove the water from each well.

-

Add 100 µL of assay solution to each well. The assay solution should contain:

-

100 µM luminol

-

20 µg/mL horseradish peroxidase (HRP)

-

The desired elicitor (e.g., 100 nM flg22) or control solution (e.g., 0.1% DMSO).

-

-

Immediately place the plate in a microplate reader capable of measuring luminescence.

-

-

Data Acquisition:

-

Measure luminescence for a duration of 60 minutes, with readings taken at 1-2 minute intervals.

-

Data is typically expressed as Relative Luminescence Units (RLU).

-

Protocol 2: Detection of Extracellular H₂O₂ in Cultured Cells

This protocol is based on methods used for detecting ROS in cultured mammalian cells.[6][10]

-

Cell Preparation:

-

Seed cells in a white, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.

-

On the day of the assay, wash the cells once with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS or Phosphate-Buffered Saline - PBS).

-

-

Assay Procedure:

-

Prepare the assay buffer containing luminol (e.g., 50-100 µM) and HRP (e.g., 0.1-0.2 U/mL).

-

Add the compound of interest or stimulant (e.g., a redox-cycling drug) to the cells, followed immediately by the assay buffer.

-

To confirm the specificity for H₂O₂, parallel wells can be treated with catalase. A significant reduction in the signal in the presence of catalase indicates H₂O₂ detection.[6][10]

-

-

Data Acquisition:

-

Place the plate in a luminometer and measure the chemiluminescence signal in kinetic mode over a desired time course.

-

The integrated light emission over time can be used to quantify the total ROS production.[10]

-

Applications in Research and Drug Development

The luminol-based chemiluminescence assay is a powerful tool with broad applications:

-

Studying Plant Immunity: It is widely used to measure the "oxidative burst" (a rapid production of ROS) in plant cells upon recognition of pathogen-associated molecular patterns (PAMPs), which is a key event in plant defense signaling. [9]* Drug Discovery and Toxicology: The assay can be adapted for high-throughput screening to identify compounds that either induce or inhibit ROS production. [10][13]This is crucial for assessing the potential for drug-induced oxidative stress or for discovering novel antioxidants.

-

Inflammation and Immunology: Researchers use luminol to measure ROS production by phagocytic cells like neutrophils, which is a hallmark of the inflammatory response. [1][14]* Clinical Diagnostics: The assay has been applied in clinical settings, for example, to measure ROS levels in semen as an indicator of male infertility. [12]

Limitations and Considerations

While highly sensitive, the luminol assay has several limitations that researchers must consider:

-

Intracellular vs. Extracellular ROS: Luminol itself can diffuse across cell membranes, allowing for the potential detection of both intracellular and extracellular ROS. [1][15]However, when used with non-permeable enzymes like HRP, the assay is generally considered to measure extracellular ROS. [6]* Specificity: As discussed, luminol can react with multiple ROS. Careful use of controls like SOD and catalase is essential to infer which species are being detected. [1][15]It may also react with peroxynitrite. [14]* Interference: Test compounds can interfere with the assay by directly reacting with luminol radical intermediates or by quenching the light emission. [10]It is important to run controls to test for such interference.

-

pH and Solvent Effects: The chemiluminescence reaction is influenced by pH. [16]The choice of solvent for luminol (e.g., DMSO vs. NaOH) can also impact signal intensity. [4][11]

Conclusion

The luminol sodium salt-based chemiluminescence assay is a robust and highly sensitive method for the real-time detection of reactive oxygen species. Its versatility allows for applications ranging from fundamental plant science to clinical diagnostics and drug discovery. A thorough understanding of its mechanism, coupled with the use of appropriate controls and carefully designed experimental protocols, enables researchers to generate reliable and insightful data on the complex roles of ROS in biological systems.

References

- 1. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cephamls.com [cephamls.com]

- 3. goldbio.com [goldbio.com]

- 4. A Quantitative Method to Measure Low Levels of ROS in Nonphagocytic Cells by Using a Chemiluminescent Imaging System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How Luminol Becomes Central to Research Innovation? [eureka.patsnap.com]

- 6. A Highly Sensitive Chemiluminometric Assay for Real-Time Detection of Biological Hydrogen Peroxide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Luminol? [synapse.patsnap.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. [PDF] A Quantitative Method to Measure Low Levels of ROS in Nonphagocytic Cells by Using a Chemiluminescent Imaging System | Semantic Scholar [semanticscholar.org]

- 12. Reference values of reactive oxygen species in seminal ejaculates using chemiluminescence assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

The Catalyst's Crucial Role in Luminol Sodium Salt Chemiluminescence: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role catalysts play in the chemiluminescent oxidation of luminol (B1675438) sodium salt. Luminol's characteristic blue glow, a cornerstone of various analytical techniques, is profoundly influenced by the choice of catalyst, which dictates reaction kinetics, light output intensity, and overall sensitivity. This document details the underlying mechanisms, compares common catalysts, provides actionable experimental protocols, and visualizes the reaction pathways to empower researchers in harnessing the full potential of luminol-based assays.

The Core of Luminol Chemiluminescence

Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) chemiluminescence is an oxidation reaction that produces light. In an alkaline environment, luminol exists as a dianion. An oxidizing agent, typically hydrogen peroxide (H₂O₂), is required to initiate the reaction. However, this oxidation is kinetically slow and often inefficient on its own. Catalysts are introduced to dramatically accelerate the reaction rate by lowering the activation energy.[1]

The fundamental role of the catalyst is to facilitate the decomposition of the oxidant (e.g., H₂O₂) and the oxidation of the luminol molecule. This process generates a highly unstable endoperoxide intermediate. This intermediate rapidly decomposes, losing a molecule of nitrogen gas (N₂) to form an electronically excited state of 3-aminophthalate. As this excited molecule relaxes to its ground state, it releases energy in the form of a photon of light, characteristically emitting a blue glow with a maximum wavelength of approximately 425 nm.[2] The catalyst is regenerated at the end of the reaction cycle, allowing a single catalyst molecule to facilitate the transformation of numerous luminol molecules.

A Comparative Overview of Common Catalysts

A diverse array of substances can catalyze the luminol reaction, each with distinct characteristics. The choice of catalyst is critical and depends on the specific application, required sensitivity, and the chemical environment of the assay. The main classes of catalysts include transition metal ions, metallo-complexes, and enzymes.

Transition Metal Ions and Metallo-complexes

Simple transition metal ions such as cobalt (Co²⁺), copper (Cu²⁺), and iron (Fe²⁺/Fe³⁺) are effective catalysts.[3] Metallo-complexes, where a metal ion is part of a larger organic structure, are also widely used. Notable examples include:

-

Potassium Ferricyanide (B76249) (K₃[Fe(CN)₆]): A common and cost-effective catalyst used in many laboratory demonstrations and assays. The iron center facilitates the electron transfer necessary for the oxidation of luminol.

-

Hemin and Hemoglobin: These iron-containing porphyrin complexes are highly efficient catalysts. The iron in the heme group of hemoglobin is the reason luminol is used in forensic science to detect trace amounts of blood.[4]

These catalysts are generally robust and inexpensive. However, their activity can be influenced by pH and the presence of chelating agents, and they may exhibit lower specificity compared to enzymatic catalysts.

Peroxidase Enzymes

Enzymes, particularly horseradish peroxidase (HRP), are highly efficient and specific catalysts for the luminol reaction.[4] HRP functions optimally at a near-neutral to slightly alkaline pH (typically 8.5-9.0), which is advantageous for biological assays where harsh alkaline conditions could denature proteins.[5]

The HRP-catalyzed reaction is the foundation of Enhanced Chemiluminescence (ECL), a technique widely used in Western blotting and ELISA. In ECL, "enhancer" molecules, such as substituted phenols, are added to the reaction mixture. These enhancers act as intermediates, accelerating the reaction and increasing the light output by up to 1000-fold, thereby significantly improving the sensitivity of the assay.[6]

Quantitative Data on Catalyst Performance

The efficiency of a catalyst in the luminol reaction can be quantified by several parameters, including the chemiluminescence quantum yield (Φ_CL) and the limit of detection (LOD) achieved in a specific assay. The following table summarizes key performance data for various catalysts, compiled from multiple sources. It is important to note that direct comparisons can be challenging as values are highly dependent on specific experimental conditions (e.g., pH, reagent concentrations, presence of enhancers).

| Catalyst Type | Catalyst Example | Quantum Yield (Φ_CL) | Limit of Detection (LOD) | Optimal pH | Notes |

| Enzyme | Horseradish Peroxidase (HRP) | Varies with enhancer | 5 x 10⁻¹³ M (for HRP)[7] | ~8.5[5] | High specificity; forms the basis of highly sensitive ECL assays. |

| Metallo-complex | Hemin | 1.1% (± 0.2%) | 5-fold lower than luminol alone[8] | ~11.6 | Highly effective iron porphyrin catalyst. |

| Metallo-complex | Fe(III)-TAML | - | 56x more sensitive than hemin | ~10.5 | A highly active synthetic peroxidase mimic.[9] |

| Metallo-complex | Potassium Ferricyanide | - | - | >10 | A common, cost-effective catalyst. |

| Metal Ion | Cobalt (Co²⁺) | - | - | >10 | An effective free metal ion catalyst.[10] |

| Nanoparticle | Gold Nanoparticles (AuNPs) | - | 7.7 nmol L⁻¹ (for estradiol)[11] | Alkaline | Can significantly enhance CL signals. |

| Nanoparticle | Silver Nanoparticles (AgNPs) | - | - | Alkaline | Reported to have stronger catalytic activity than AuNPs.[12] |

Detailed Experimental Protocols

The following protocols provide a starting point for conducting luminol chemiluminescence experiments. Optimization may be required based on the specific application and instrumentation.

General Protocol for Chemiluminescence using a Metal Complex Catalyst

This protocol uses potassium ferricyanide as a representative catalyst.

Reagents:

-

Solution A (Luminol Solution):

-

0.18 g Luminol

-

3.0 mL 1 M Sodium Hydroxide (NaOH)

-

Dissolve in 100 mL distilled water.

-

-

Solution B (Oxidant/Catalyst Solution):

-

1.0 mL 3% Hydrogen Peroxide (H₂O₂)

-

0.03 g Potassium Ferricyanide (K₃[Fe(CN)₆])

-

Dissolve in 100 mL distilled water.

-

Procedure:

-

Prepare Solution A and Solution B in separate, clean glass beakers immediately before use.[12] Ensure all solids are completely dissolved.

-

To initiate the reaction, mix equal volumes of Solution A and Solution B in a suitable transparent container (e.g., a cuvette or flask).

-

Immediately measure the light emission using a luminometer, spectrophotometer with chemiluminescence capabilities, or a photomultiplier tube. The reaction typically produces a bright blue light that lasts for several minutes.[12]

Protocol for Horseradish Peroxidase (HRP)-Catalyzed Chemiluminescence

This protocol is typical for applications like Western blotting or ELISA.

Reagents:

-

Luminol/Enhancer Solution:

-

Luminol (e.g., 2.5 mM)

-

Enhancer (e.g., 0.4 mM p-coumaric acid)

-

Tris buffer (100 mM, pH 8.5)

-

-

Peroxide Solution:

-

Hydrogen Peroxide (e.g., 0.018% w/v)

-

Tris buffer (100 mM, pH 8.5)

-

-

HRP-conjugated molecule (e.g., secondary antibody): Diluted according to manufacturer's instructions.

Procedure:

-

Incubate the substrate (e.g., a Western blot membrane) with the HRP-conjugated molecule, followed by washing steps to remove any unbound conjugate.

-

Prepare the working detection reagent by mixing the Luminol/Enhancer Solution and the Peroxide Solution, typically in a 1:1 ratio, immediately before use.

-

Add the working detection reagent to the substrate, ensuring it is completely covered.

-

Incubate for 1-5 minutes at room temperature.

-

Detect the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager or X-ray film). The signal can be stable for several hours.[4][10]

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows in catalyzed luminol reactions.

General Catalyzed Luminol Reaction Pathway

Caption: The general pathway of catalyzed luminol chemiluminescence.

HRP-Catalyzed Enhanced Chemiluminescence (ECL) Mechanism

Caption: The catalytic cycle of HRP in enhanced chemiluminescence (ECL).

Experimental Workflow for a Luminol-Based Assay

Caption: A typical experimental workflow for luminol chemiluminescence assays.

References

- 1. What is the effect and influence of catalysts on the luminescence of luminol - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. mdpi.com [mdpi.com]

- 3. physicsopenlab.org [physicsopenlab.org]

- 4. goldbio.com [goldbio.com]

- 5. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A comparative study of peroxidases from horse radish and Arthromyces ramosus as labels in luminol-mediated chemiluminescent assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Re-engineering luminol: new frontiers in chemiluminescence chemistry - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D5ME00065C [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. The Role of Metal Ions and Metallo-Complexes in Luminol Chemiluminescence (Catalysis) | IDEALS [ideals.illinois.edu]

- 11. Development of a novel luminol chemiluminescent method catalyzed by gold nanoparticles for determination of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Luminol (B1675438) Sodium Salt: pKa and Its Relevance in Assays

Luminol, a cornerstone of chemiluminescent assays, is prized for its high sensitivity in detecting a wide array of molecules, from reactive oxygen species to specific proteins in immunoassays. The efficacy of these assays is intrinsically linked to the physicochemical properties of luminol, particularly its acid-dissociation constants (pKa) and the resulting pH dependency of its light-emitting reaction. This guide provides a detailed examination of the pKa of luminol sodium salt, its central role in the mechanism of chemiluminescence, and practical considerations for assay optimization.

Physicochemical Properties of Luminol

Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is a diprotic acid, meaning it can donate two protons. Its sodium salt is more readily soluble in aqueous solutions, a crucial feature for assay development. The two pKa values for luminol are critical determinants of its chemical behavior in solution.[1][2]

| Property | Value | Significance |

| pKa1 | 6.74[1][2] | Corresponds to the dissociation of the first acylhydrazide proton, forming the luminol monoanion (LH⁻). |

| pKa2 | 15.1[1][2] | Corresponds to the dissociation of the second acylhydrazide proton, forming the luminol dianion (L²⁻). |

| Chemiluminescence λmax | ~425 nm (in aqueous solution)[1][2] | The wavelength of maximum light emission, perceived as a blue glow. |

| Molecular Formula (Sodium Salt) | C₈H₆N₃O₂Na[3] | - |

| Molecular Weight (Sodium Salt) | 199.14 g/mol | - |

At a pH below its first pKa, luminol exists predominantly in its fully protonated, neutral form (LH₂). As the pH increases above 6.74, it begins to deprotonate into its monoanionic form (LH⁻). In strongly alkaline conditions (approaching the second pKa), the dianion (L²⁻) is formed.[4] This pH-dependent equilibrium is fundamental to initiating the chemiluminescent reaction.

Caption: pH-dependent equilibrium of luminol species in solution.